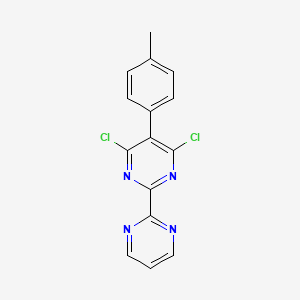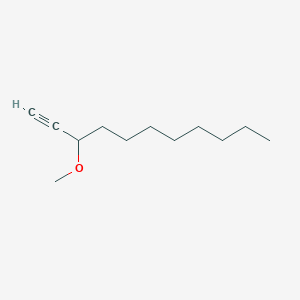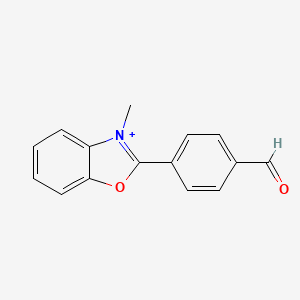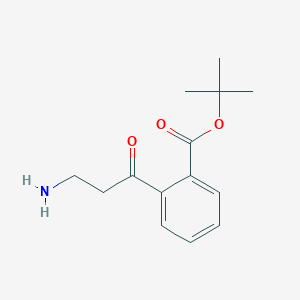
tert-Butyl 2-beta-alanylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-beta-alanylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the benzoate moiety, which is further linked to a beta-alanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-beta-alanylbenzoate typically involves the esterification of beta-alanine with tert-butyl benzoate. One common method is the reaction of beta-alanine with tert-butyl benzoate in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for efficient synthesis with high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-beta-alanylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The ester group can be substituted by nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
tert-Butyl 2-beta-alanylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-beta-alanylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as calmodulin-dependent protein kinases, by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- tert-Butyl 2-amino phenylcarbamate
- tert-Butyl 3-aminopropanoate
- tert-Butyl benzoate
Comparison: tert-Butyl 2-beta-alanylbenzoate is unique due to the presence of both the beta-alanyl and benzoate moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
390747-61-2 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 2-(3-aminopropanoyl)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)11-7-5-4-6-10(11)12(16)8-9-15/h4-7H,8-9,15H2,1-3H3 |
InChI Key |
NUTDEVQOUYXSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

![1-Methoxy-4-[4-[2,2,2-trichloro-1-[4-(4-methoxyphenyl)phenyl]ethyl]phenyl]benzene](/img/structure/B14238408.png)
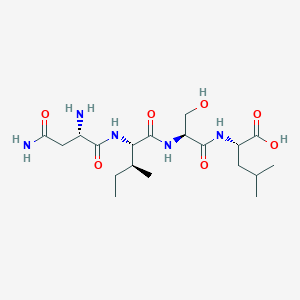
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
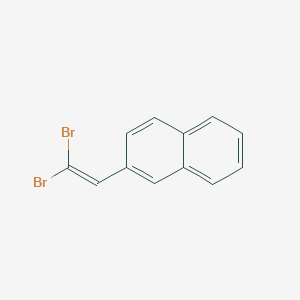

![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
